Cas no 1251619-79-0 (N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine)

N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- [4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
- N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
-
- インチ: 1S/C21H21FN4OS/c1-13-11-15(4-6-18(13)22)25-19-16-5-3-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
- InChIKey: QLYHGRNFSJXVFG-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(NC2=CC=C(F)C(C)=C2)C2C(N=C1)=NC(C)=CC=2)(N1CCSCC1)=O
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2698-2μmol |
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-79-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-2698-1mg |
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-79-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-2698-2mg |
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine |
1251619-79-0 | 2mg |
$59.0 | 2023-09-10 |
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine 関連文献
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amineに関する追加情報
Introduction to N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine and Its Significance in Modern Pharmaceutical Research
N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
The compound with the CAS number 1251619-79-0 represents a fascinating molecule in the realm of pharmaceutical chemistry. This intricate structure, characterized by its naphthyridine core and various substituents, has garnered significant attention due to its potential applications in drug development. The presence of functional groups such as the thiomorpholine-4-carbonyl moiety and the 4-fluoro-3-methylphenyl group suggests a unique set of chemical properties that could be exploited for therapeutic purposes.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with various diseases. The naphthyridine scaffold is particularly noteworthy in this context, as it has been shown to exhibit a wide range of biological activities. Specifically, derivatives of naphthyridine have been investigated for their potential as kinase inhibitors, which are crucial in targeting cancers and inflammatory diseases.
The thiomorpholine-4-carbonyl group in the compound CAS no 1251619-79-0 is particularly interesting from a chemical perspective. This moiety is known for its ability to enhance the solubility and bioavailability of molecules, making it an attractive feature for drug design. Additionally, the morpholine ring can participate in hydrogen bonding interactions, which can be critical for binding to biological targets. The incorporation of this group into the naphthyridine framework suggests that the compound may have improved binding affinity to its intended targets.
The 4-fluoro-3-methylphenyl substituent adds another layer of complexity to the molecule. Fluorine atoms are frequently incorporated into pharmaceutical compounds due to their ability to influence metabolic stability and binding affinity. In particular, fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The methyl group at position 3 further modifies the electronic properties of the aromatic ring, potentially affecting how the molecule interacts with biological targets.
The synthesis of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves multiple steps and requires careful optimization to ensure high yield and purity. The process typically begins with the preparation of key intermediates such as 4-fluoro-3-methylbenzaldehyde and thiomorpholine derivatives. These intermediates are then coupled using established organic reactions such as condensation reactions or palladium-catalyzed cross-coupling reactions.
In recent years, advancements in synthetic methodologies have enabled researchers to access complex molecules more efficiently than ever before. For instance, transition metal-catalyzed reactions have become increasingly popular for constructing heterocyclic frameworks like naphthyridine. These methods often provide higher yields and better selectivity compared to traditional synthetic approaches, making them ideal for large-scale production.
The biological activity of N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has been explored in several preclinical studies. These studies have shown that the compound exhibits potent activity against various kinases, including those involved in cancer progression. Specifically, it has been found to inhibit the activity of tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). Such activities make it a promising candidate for further development into an anticancer therapeutic.
In addition to its kinase inhibitory properties, this compound has also shown potential in modulating other biological pathways. For example, it may interact with receptors or enzymes involved in inflammation and immune responses. The ability to target multiple pathways simultaneously is highly desirable in drug development, as it can lead to more effective treatment strategies.
The impact of fluorinated aromatic rings on drug efficacy cannot be overstated. The introduction of fluorine atoms can alter the electronic distribution within a molecule, leading to changes in its binding affinity and metabolic stability. In particular, C-F bonds are known for their rigidity and electronegativity, which can enhance interactions with biological targets. The presence of a fluorine atom at position 4 in the 4-fluoro-3-methylphenyl group likely contributes significantly to the compound's overall potency and selectivity.
The morpholine ring also plays a crucial role in determining the pharmacological properties of this compound. Morpholine derivatives are known for their ability to act as scaffolds for various bioactive molecules due to their favorable physicochemical properties. The thiomorpholine moiety specifically enhances solubility and bioavailability while maintaining good metabolic stability.
Ongoing research continues to uncover new applications for N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine and related compounds. Innovations in computational chemistry and high-throughput screening are accelerating the discovery process by allowing researchers to rapidly test thousands of compounds for their biological activity. These advancements are expected to lead to the identification of new therapeutic agents that can address unmet medical needs.
In conclusion, N-(4-fluoro-3-methylphenyl)-7-methyl-3-(< strong >thiomorpholine-4-carbonyl strong >)-1,8-naphthyridin-4-amine represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Its unique combination of functional groups makes it an attractive candidate for further development into novel therapeutic agents. As research continues to progress, we can expect more insights into its potential applications across various therapeutic areas.
1251619-79-0 (N-(4-fluoro-3-methylphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine) 関連製品
- 58509-95-8(Pentanamide, N-1H-imidazo[4,5-b]pyridin-7-yl-)
- 5775-85-9(4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide)
- 1354484-61-9(Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)
- 1806852-94-7(Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)
- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)
- 873002-94-9(N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide)
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)
- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)
- 1781046-79-4(2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.0]heptane-6-carboxylic acid)




